Propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate
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Overview
Description
PROPYL 2-CYCLOPROPANEAMIDO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-CYCLOPROPANEAMIDO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-CYCLOPROPANEAMIDO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
PROPYL 2-CYCLOPROPANEAMIDO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of PROPYL 2-CYCLOPROPANEAMIDO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
PROPYL 2-AMINO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE: Another thiophene derivative with similar structural features but different functional groups.
ETHYL-2-(SUBSTITUTED BENZYLIDENEAMINO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE: A thiophene analogue with varied biological activities.
Uniqueness
PROPYL 2-CYCLOPROPANEAMIDO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H23NO4S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
propyl 2-(cyclopropanecarbonylamino)-4-(4-ethoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO4S/c1-3-11-25-20(23)17-16(13-7-9-15(10-8-13)24-4-2)12-26-19(17)21-18(22)14-5-6-14/h7-10,12,14H,3-6,11H2,1-2H3,(H,21,22) |
InChI Key |
XXRIBNLEMCXLKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OCC)NC(=O)C3CC3 |
Origin of Product |
United States |
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